3-Chloro-2-fluoro-5-nitroanisole
Overview
Description
3-Chloro-2-fluoro-5-nitroanisole is a compound that is closely related to various substituted anisoles, which are aromatic compounds containing methoxy groups attached to a benzene ring. These compounds are of interest due to their diverse chemical reactions and potential applications in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of compounds similar to this compound often involves reactions under specific conditions that can lead to the cleavage of ether linkages or the substitution of functional groups. For example, the synthesis of a related compound, 8-chloro-1,5-dihydro-5-hydroxy-1-phenyl-2H-1,5-benzodiazepine-2,4(3H)-dione, from 3,5-dichloro-2-nitroanisole involves a reaction with aniline that results in the cleavage of the ether linkage .
Molecular Structure Analysis
The molecular structure and electronic properties of compounds similar to this compound can be studied using various spectroscopic methods and quantum chemical calculations. For instance, 5-chloro-2-nitroanisole has been analyzed using FTIR, FT-Raman, UV, and NMR spectroscopy, revealing insights into its structural and electronic properties, such as HOMO and LUMO energy gaps and molecular electrostatic potential (MESP) .
Chemical Reactions Analysis
The chemical reactivity of substituted anisoles can be complex, involving multiple pathways and excited states. For example, the photosubstitution of 2-fluoro-4-nitroanisole with n-hexylamine can proceed through different triplet excited states, leading to various substitution products . Similarly, the photoinduced nucleophilic substitution reactions of 3-nitroanisole show that the addition of the nucleophile to the ring carbon atom is the rate-determining step .
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted anisoles are influenced by their molecular structures. For example, the conformational properties of 2-fluoroanisole in the gas phase have been studied, revealing the existence of planar and nonplanar forms and providing information on the preferred conformation . Additionally, the effects of isotopic substitution on the properties of 3-chloro-4-fluoroanisole have been investigated, showing that conformational effects are more significant than isotopic effects .
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
1-chloro-2-fluoro-3-methoxy-5-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSMAOWDIZHSBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501252875 | |
Record name | Benzene, 1-chloro-2-fluoro-3-methoxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501252875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2181829-18-3 | |
Record name | Benzene, 1-chloro-2-fluoro-3-methoxy-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2181829-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-2-fluoro-3-methoxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501252875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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